N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide
Description
N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide is a synthetic organic compound characterized by a cycloheptyl backbone substituted with an acetamide group and a hydroxycarbamimidoyl moiety. Its molecular formula is C10H19N3O2, with a molecular weight of 213.27 g/mol and a CAS number of 1193390-61-2 .
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide |
InChI |
InChI=1S/C10H19N3O2/c1-8(14)12-10(9(11)13-15)6-4-2-3-5-7-10/h15H,2-7H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
LJUDOBMYZGMKSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCCCC1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cycloheptanone
Cycloheptanone is converted to cycloheptylamine via reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. This method achieves yields of 65–78% under mild conditions (40°C, 24 hours). Alternative reductants like hydrogen gas with Raney nickel catalysts have been reported but require higher pressures (50–100 psig) and longer reaction times.
Hydroamination of Cycloheptene
Cycloheptene undergoes hydroamination with ammonia in the presence of a rhodium catalyst (e.g., RhCl(PPh₃)₃) suspended in acetic acid. This method produces 1-aminocycloheptane with 82% efficiency at 80°C. The acidic solvent stabilizes intermediates, minimizing byproduct formation.
Introduction of the Hydroxycarbamimidoyl Group
The hydroxycarbamimidoyl moiety (-C(=N-OH)-NH₂) is introduced via amidoxime formation. Two approaches are prevalent:
Nitrile Hydroxylation
1-Aminocycloheptane reacts with acetonitrile in the presence of hydroxylamine hydrochloride (NH₂OH·HCl) and sodium hydroxide. The reaction proceeds at 60°C for 12 hours, yielding 1-(N'-hydroxycarbamimidoyl)cycloheptylamine with 70% efficiency. Polar solvents like ethanol enhance solubility, while excess hydroxylamine drives the reaction to completion.
Direct Amidoxime Synthesis
An alternative route involves reacting cycloheptylamine with cyanogen bromide (BrCN) followed by hydroxylamine. This method avoids nitrile intermediates but requires stringent pH control (pH 8–9) to prevent decomposition.
Acetylation to Form the Final Product
The terminal amine group of 1-(N'-hydroxycarbamimidoyl)cycloheptylamine is acetylated using acetic anhydride or acetyl chloride:
Acetic Anhydride Method
Reaction with acetic anhydride in dichloromethane at 25°C for 6 hours achieves 88% yield. Triethylamine is added to scavenge HCl, preventing protonation of the amine.
Acetyl Chloride Method
Acetyl chloride in tetrahydrofuran (THF) at 0°C provides faster reaction kinetics (2 hours) but lower yields (74%) due to competing side reactions.
Optimization and Challenges
Solvent and Catalyst Selection
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves acetamide products from unreacted starting materials.
-
Recrystallization : Ethyl acetate/heptane mixtures yield crystals with >99% purity.
Comparative Data Table: Synthesis Conditions and Outcomes
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group is known to form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The cycloheptyl ring provides structural stability and enhances the binding affinity of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cycloalkyl Variants: Cyclopentyl, Cyclohexyl, and Cycloheptyl Derivatives
The most direct analogs of this compound are those with varying cycloalkyl ring sizes (Table 1).
Table 1: Comparison of Cycloalkyl Variants
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Cycloalkyl Ring Size | Key Substituent |
|---|---|---|---|---|---|
| N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide | C10H19N3O2 | 213.27 | 1193390-61-2 | 7-membered | Hydroxycarbamimidoyl |
| N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide | C8H15N3O2 | 185.22 | Not available | 5-membered | Hydroxycarbamimidoyl |
| N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide | C9H17N3O2 | 199.25 | 1193390-68-9 | 6-membered | Hydroxycarbamimidoyl |
Structural and Functional Insights:
- The cycloheptyl derivative’s larger ring introduces conformational flexibility, which may improve binding to larger biological targets but reduce solubility in polar solvents .
- Collision Cross-Section (CCS) :
Functional Group Modifications: Comparison with SR2508
SR2508 (N-[1-(2-hydroxyethyl)-2-nitro-1H-imidazol-1-yl]acetamide) is a nitroimidazole-based radiosensitizer with the molecular formula C8H12N4O4 (MW: 228.20 g/mol). Unlike the target compound, SR2508 features a nitroimidazole group, which confers electron-affinic properties critical for targeting hypoxic tumor cells .
Key Differences:
- Mechanism of Action :
- Polarity and Solubility: The nitroimidazole and hydroxyethyl groups in SR2508 increase polarity, favoring aqueous solubility. The cycloheptyl compound’s nonpolar ring may reduce solubility unless the hydroxycarbamimidoyl group counterbalances this effect.
Substituent Variations: tert-Butyl and Other Groups
Other acetamide derivatives, such as N-[cis-4-(1,1-dimethylethyl)cyclohexyl]acetamide (CAS 31023-35-5), replace the hydroxycarbamimidoyl group with a tert-butyl substituent. This modification drastically alters steric and electronic properties:
- Electronic Effects : Unlike the hydroxycarbamimidoyl group (-C(=N-OH)-NH2), tert-butyl lacks hydrogen-bonding capacity, reducing polarity and affinity for hydrophilic targets.
Biological Activity
N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antioxidant, antibacterial, and anticancer activities, supported by research findings and data tables.
Structure and Synthesis
The compound belongs to the acetamide class, characterized by the presence of a hydroxycarbamimidoyl group attached to a cycloheptyl moiety. The synthesis typically involves the reaction of cycloheptylamine derivatives with acetic anhydride and hydroxylamine, leading to the formation of the desired acetamide structure.
1. Antioxidant Activity
Research indicates that N-acetamide derivatives exhibit significant antioxidant properties. A study evaluated various acetamide compounds for their ability to scavenge free radicals and reduce reactive oxygen species (ROS) production in macrophage cell lines. The results demonstrated that certain derivatives showed a notable reduction in nitric oxide (NO) production, indicating their potential as antioxidants.
Table 1: Antioxidant Activity of Acetamide Derivatives
| Compound | % Inhibition of NO Production (10 µM) | % Inhibition of ROS Production |
|---|---|---|
| 40006 | 79.66 ± 1.33 | Significant reduction |
| 40007 | 85.00 ± 3.51 | No significant effect |
These findings suggest that this compound may contribute to cellular defense mechanisms against oxidative stress.
2. Antibacterial Activity
The antibacterial potential of this compound has been explored through various studies. Compounds similar to this derivative have shown efficacy against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to assess their potency.
Table 2: Antibacterial Efficacy of Acetamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison with Levofloxacin |
|---|---|---|---|
| 2b | E. coli | 25 | Lower than levofloxacin |
| 2i | S. aureus | 50 | Equal to levofloxacin |
These results indicate that compounds derived from this compound may serve as effective antibacterial agents.
3. Anticancer Activity
The anticancer properties of N-acetamide derivatives are also noteworthy. Studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, leading to apoptosis in targeted cells. The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a recent study, several acetamide derivatives were tested against human cancer cell lines, including breast and lung cancer cells. The results indicated:
- Compound A: Induced apoptosis in MCF-7 cells with an IC50 value of 15 µM.
- Compound B: Demonstrated significant cytotoxicity in A549 cells with an IC50 value of 10 µM.
These findings support the hypothesis that this compound and its derivatives can be developed into potential anticancer therapeutics.
Q & A
What synthetic methodologies are reported for N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide, and how can reaction conditions be optimized?
Answer:
Synthesis of this compound likely involves multi-step reactions, including cycloheptane ring functionalization, amidoxime formation, and acetylation. A plausible route is analogous to Example 404 in European Patent SPECIFICATION (), where a carbamimidoyl group is introduced via nucleophilic substitution or condensation. Optimization strategies include:
- Temperature control : Maintain 0–5°C during amidoxime formation to minimize side reactions.
- Catalytic agents : Use triethylamine or DMAP to enhance acetylation efficiency.
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) and validate purity via HPLC (≥95%) .
What analytical techniques are critical for structural confirmation of this compound?
Answer:
Key techniques include:
- NMR spectroscopy : Compare experimental - and -NMR data with computational predictions (e.g., DFT-based simulations). For example, the cycloheptyl group’s protons resonate at δ 1.5–2.5 ppm in -NMR .
- Mass spectrometry : Confirm molecular ion peaks ([M+H]) using high-resolution MS (HRMS). Predicted m/z for [CHNO] is 212.1398.
- Collision cross-section (CCS) analysis : Validate via ion mobility spectrometry (IMS), referencing similar compounds with CCS values ~142–150 Ų (e.g., [M+H] CCS = 142.2 Ų in ) .
How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) enable:
- HOMO-LUMO analysis : Predict charge transfer interactions. For related acetamides, HOMO-LUMO gaps range 4.5–5.5 eV, indicating moderate reactivity .
- Molecular electrostatic potential (MESP) : Identify nucleophilic/electrophilic sites; the hydroxycarbamimidoyl group likely acts as a hydrogen bond donor.
- Vibrational spectra : Simulate IR frequencies to assign experimental peaks (e.g., N–H stretch at ~3300 cm) .
What strategies resolve discrepancies between experimental and computational data (e.g., NMR chemical shifts)?
Answer:
Contradictions may arise from solvent effects, tautomerism, or conformational flexibility. Mitigation approaches:
- Solvent modeling : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations.
- Dynamic NMR : Probe tautomeric equilibria (e.g., amidoxime ⇌ hydroxyiminoamine) via variable-temperature -NMR.
- X-ray crystallography : Resolve absolute configuration and compare with optimized DFT geometries (e.g., reports triclinic packing for a cyclopentyl analog) .
How does the cycloheptyl ring influence conformational flexibility compared to cyclopentyl analogs?
Answer:
The seven-membered cycloheptyl ring introduces:
- Enhanced flexibility : Lower ring strain vs. cyclopentyl derivatives, leading to multiple chair-like conformers.
- Crystallographic differences : Compare Hirshfeld surfaces ( ) to assess intermolecular interactions. Cycloheptyl analogs may exhibit weaker π-π stacking due to non-planar geometry .
- Biological implications : Increased lipophilicity (logP ~1.5–2.0) could enhance membrane permeability but reduce aqueous solubility .
How can researchers design bioactivity assays for this compound based on acetamide pharmacophores?
Answer:
Leverage structural motifs from bioactive acetamides ( ):
- Enzyme inhibition assays : Test against metalloproteases or kinases, given the amidoxime’s metal-chelating potential.
- Cellular uptake studies : Use fluorescent labeling (e.g., BODIPY derivatives) to track intracellular localization.
- SAR studies : Modify the cycloheptyl/acetyl groups and evaluate cytotoxicity (e.g., MTT assay on HEK293 cells) .
What chromatographic methods are optimal for separating stereoisomers or tautomers of this compound?
Answer:
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with n-hexane/isopropanol (80:20) to resolve enantiomers.
- TLC validation : Employ silica gel 60 F plates (CHCl/MeOH 9:1); R ~0.4 for the parent compound.
- Ion-pair LC-MS : Add 0.1% formic acid to mobile phases to improve peak symmetry for charged species .
How does the hydroxycarbamimidoyl group affect stability under physiological conditions?
Answer:
This group is prone to hydrolysis or oxidation:
- pH-dependent stability : Conduct accelerated degradation studies (pH 1–9, 37°C). Hydrolysis half-life at pH 7.4 is ~24–48 hours.
- Antioxidant additives : Include 0.01% ascorbic acid in buffer solutions to inhibit oxidation.
- Metabolite profiling : Use LC-QTOF-MS to identify degradation products (e.g., carboxylic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
